molecular formula C24H24N2O3 B028676 Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- CAS No. 101626-78-2

Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-

Numéro de catalogue B028676
Numéro CAS: 101626-78-2
Poids moléculaire: 388.5 g/mol
Clé InChI: YUUDWDRNFQCONE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a glycine receptor antagonist and has been shown to have potential uses in the treatment of various neurological disorders. In

Applications De Recherche Scientifique

Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- has been extensively studied in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia, epilepsy, and neuropathic pain. The compound acts as a glycine receptor antagonist and has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor.

Mécanisme D'action

The mechanism of action of Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- involves the inhibition of the glycine receptor. This receptor is a ligand-gated ion channel that is involved in the regulation of neuronal excitability. By blocking the glycine receptor, the compound modulates the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- have been extensively studied. The compound has been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, the compound has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia, epilepsy, and neuropathic pain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- in lab experiments is its specificity for the glycine receptor. This allows for more precise modulation of the receptor activity. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to have neurotoxic effects at high concentrations.

Orientations Futures

There are several future directions for the research on Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-. One potential direction is the development of more specific glycine receptor antagonists. Additionally, the compound's potential applications in the treatment of various neurological disorders warrant further investigation. The development of more effective and less toxic compounds could lead to significant advancements in the treatment of these disorders.
Conclusion:
In conclusion, Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- is a chemical compound that has potential applications in various fields, particularly in the treatment of neurological disorders. The compound acts as a glycine receptor antagonist and has been shown to modulate the activity of the NMDA receptor. While the compound has several advantages for lab experiments, its potential toxicity is a limitation. Further research on this compound could lead to significant advancements in the treatment of neurological disorders.

Méthodes De Synthèse

The synthesis method for Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- involves the reaction of N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-chloride with glycine. This reaction results in the formation of the desired compound. The purity of the compound can be increased by recrystallization.

Propriétés

Numéro CAS

101626-78-2

Nom du produit

Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-

Formule moléculaire

C24H24N2O3

Poids moléculaire

388.5 g/mol

Nom IUPAC

2-[benzyl-[2-(4-methyl-3-phenylanilino)-2-oxoethyl]amino]acetic acid

InChI

InChI=1S/C24H24N2O3/c1-18-12-13-21(14-22(18)20-10-6-3-7-11-20)25-23(27)16-26(17-24(28)29)15-19-8-4-2-5-9-19/h2-14H,15-17H2,1H3,(H,25,27)(H,28,29)

Clé InChI

YUUDWDRNFQCONE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)CC(=O)O)C3=CC=CC=C3

SMILES canonique

CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)CC(=O)O)C3=CC=CC=C3

Autres numéros CAS

101626-78-2

Synonymes

Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.